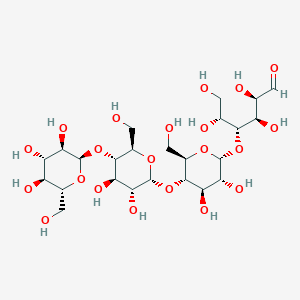
3-(3-Hydroxyphenyl)-3-hydroxypropansäure
Übersicht
Beschreibung
3-(3-Hydroxyphenyl)-3-hydroxypropansäure ist ein Metabolit, der häufig im menschlichen Urin vorkommt. Es wird angenommen, dass es durch die Wirkung spezifischer Darmmikroflora, insbesondere Clostridia-Arten, auf polyphenolische Verbindungen in Früchten gebildet wird . Diese Verbindung wurde mit verschiedenen neurologischen Erkrankungen in Verbindung gebracht, darunter Autismus und Schizophrenie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine verbesserte Methode zur Synthese von this compound beinhaltet eine Indium-vermittelte sonochemische Reformatsky-Reaktion . Diese Methode ist ein einfacher zweistufiger Weg, der die Notwendigkeit von Spezialausrüstung, brennbaren Materialien und Hochdruckreaktoren vermeidet . Die Synthese kann auch angepasst werden, um isotopenmarkierte Versionen der Verbindung zur quantitativen Analyse herzustellen .
Industrielle Produktionsmethoden
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxyphenyl)-3-hydroxypropansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Medizin: Als potenzieller Biomarker für neurologische Erkrankungen wie Autismus und Schizophrenie untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound wird vermutet, dass er seine Rolle als Dopamin- oder Katecholamin-Analogon beinhaltet . Überschüssiges Dopamin und Dopamin-ähnliche Verbindungen wurden mit abnormalem oder psychotischem Verhalten in Verbindung gebracht . Die Verbindung kann mit Dopaminrezeptoren oder anderen molekularen Zielen interagieren, die an der Neurotransmission beteiligt sind .
Wirkmechanismus
Target of Action
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is a metabolite that is believed to be formed from the action of specific gut microflora, especially Clostridia sp., on polyphenolic compounds found in fruits . . Dopamine and catecholamines play crucial roles in transmitting signals in the brain and other areas of the body.
Mode of Action
Due to its structural similarity to dopamine and catecholamines, it is suggested that hphpa might interact with the same receptors or pathways . This interaction could potentially lead to changes in neurotransmitter levels and signaling, which could have significant effects on neurological function and behavior .
Biochemical Pathways
HPHPA is a metabolite normally found in human urine and is believed to be formed from the action of gut microflora on polyphenolic compounds found in fruits . The presence of abnormal concentrations of HPHPA in body fluids has been associated with gut dysbiosis . It’s also worth noting that the mhp gene cluster in Escherichia coli is responsible for the degradation of 3-(3-Hydroxyphenyl)propionic acid .
Pharmacokinetics
It is known that hphpa is a highly abundant urinary metabolite This suggests that it is readily absorbed and excreted by the body The presence of HPHPA in urine also indicates that it undergoes renal clearance
Result of Action
The presence of abnormal concentrations of HPHPA in body fluids has been associated with several neurological conditions, including autism and schizophrenia . Excess dopamine and dopamine-like compounds, which HPHPA may mimic, have been linked to abnormal or psychotic behavior . Therefore, the molecular and cellular effects of HPHPA’s action could potentially include changes in neurotransmitter levels and signaling, alterations in brain function, and impacts on behavior .
Action Environment
The action of HPHPA is influenced by the gut microflora, which metabolize polyphenolic compounds to produce HPHPA . Therefore, factors that affect the gut microflora, such as diet, antibiotic use, and overall health, could potentially influence the production of HPHPA and its subsequent actions. Additionally, environmental factors that affect the absorption, distribution, metabolism, and excretion of HPHPA could also influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is involved in various biochemical reactions. It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively involved in the metabolism of flavan-3-ols .
Cellular Effects
In cellular processes, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid has been shown to have significant effects. For instance, it has been found to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also influences cell function by altering the mesenchymal stem cell differentiation program and bone cell senescence .
Molecular Mechanism
The molecular mechanism of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with various biomolecules. It is believed to act as a dopamine or catecholamine analog . Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior .
Temporal Effects in Laboratory Settings
It is known that this compound is a highly abundant and biomedically important urinary metabolite .
Metabolic Pathways
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is involved in the metabolic pathways of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is also a key product in the metabolism of flavan-3-ols .
Transport and Distribution
It is known that this compound can reach the colon in high proportions, where it can be transformed into microbial metabolites by the resident microbiota .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
An improved method to synthesize 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid involves an indium-mediated sonochemical Reformatsky reaction . This method is a simple two-step route that avoids the need for specialized equipment, flammable materials, and high-pressure reaction vessels . The synthesis can also be adapted to prepare isotopically labeled versions of the compound for quantitative analysis .
Industrial Production Methods
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Hydroxyphenyl)-3-hydroxypropansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl₂) oder Phosphortribromid (PBr₃) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Hydroxyphenyl)propionsäure: Ein weiterer Metabolit, der von der menschlichen Mikroflora gebildet wird, mit ähnlicher vasodilatierender Aktivität.
3-Hydroxypropionsäure: Eine aufstrebende Plattformchemikalie, die zur Herstellung verschiedener wertschöpfender Chemikalien verwendet wird.
Einzigartigkeit
3-(3-Hydroxyphenyl)-3-hydroxypropansäure ist aufgrund ihrer spezifischen Bildung durch die Darmmikroflora und ihrer potenziellen Rolle als Biomarker für neurologische Erkrankungen einzigartig . Seine Struktur ermöglicht es ihm, an einer Vielzahl chemischer Reaktionen teilzunehmen, was es zu einer vielseitigen Verbindung für Forschungs- und industrielle Anwendungen macht.
Eigenschaften
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTAGVZHYUZYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863132 | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3247-75-4 | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond ASD, are there other conditions where 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels are altered?
A: Yes, research indicates that 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels may be altered in other conditions as well. For instance, a study investigating metabolic signatures in Pulmonary Arterial Hypertension (PAH) found that urinary 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid was among the metabolites contributing to a classification model for PAH patients. [] This suggests a potential role of this compound in PAH pathophysiology, although further research is needed to confirm these findings and understand the underlying mechanisms.
Q2: What is the source of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in the human body?
A: While the precise metabolic pathway leading to 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in humans is still under investigation, evidence points to a significant contribution from the gut microbiota. Research has shown that alterations in gut microbial composition, particularly an increase in certain bacteria like Clostridium species, are associated with elevated urinary levels of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid. [, ] This suggests that these bacteria may be involved in the production or modification of this compound in the gut, potentially influencing its levels in the body.
Q3: Have there been any studies looking at dietary influences on 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels?
A: Yes, some studies have explored the potential impact of diet on 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels. A study examining the urine metabolome of young autistic children noted that food selectivity led to significant metabolic differences, including alterations in 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels. [] This highlights the potential influence of dietary factors on the levels of this compound, although more research is needed to determine the specific dietary components responsible for these effects.
Q4: Are there specific analytical techniques used to measure 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels in biological samples?
A: Yes, accurate quantification of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in biological samples like urine and serum is crucial for research. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for this purpose. [, ] These methods offer high sensitivity and selectivity, enabling researchers to reliably measure even small variations in the compound's concentration. This is particularly important when studying its potential as a biomarker for various conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)







